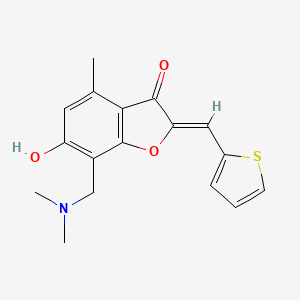

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-10-7-13(19)12(9-18(2)3)17-15(10)16(20)14(21-17)8-11-5-4-6-22-11/h4-8,19H,9H2,1-3H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLOWBYPGUWQOP-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Structure and Properties

The chemical structure of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one includes a benzofuran core substituted with a dimethylaminomethyl group and a thiophenylmethylene moiety. This unique structure contributes to its biological activity, as modifications in the benzofuran nucleus can significantly influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related benzofuran compounds induced apoptosis in K562 human leukemia cells, with certain derivatives showing up to 24% apoptosis induction . The mechanism involved increased reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to cytochrome c release and caspase activation .

| Compound | Cell Line | Apoptosis Induction (%) |

|---|---|---|

| 21b | K562 | 24 |

| 29b | K562 | 24 |

| 29c | K562 | 24 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been highlighted. A derivative similar to the target compound was reported to effectively reduce pro-inflammatory cytokines such as TNF-alpha and IL-1, indicating its potential in managing chronic inflammatory disorders .

Antimicrobial Activity

Benzofuran derivatives have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzofuran structures have demonstrated moderate activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against selected strains .

Study on Apoptosis Induction

In a notable study, researchers synthesized a series of benzofuran derivatives and evaluated their effects on cancer cell lines. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited enhanced cytotoxicity and apoptosis induction through ROS-mediated pathways .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of related benzofuran derivatives, where significant reductions in inflammatory markers were observed. The research concluded that these compounds could be potential candidates for treating inflammatory diseases due to their ability to modulate cytokine release and inhibit NF-kB signaling pathways .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the benzofuran class, which is known for diverse biological activities. Research indicates that benzofurans and their derivatives exhibit significant potential as:

- Anticancer Agents : Benzofuran derivatives have been studied for their ability to inhibit various cancer cell lines. For instance, compounds similar to the one have shown promising results against pancreatic cancer cells by inhibiting GSK-3β, a kinase implicated in cancer progression .

- Antimicrobial Activity : Some benzofuran derivatives demonstrate antimicrobial properties, making them candidates for developing new antibiotics. The structural features of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one may enhance its effectiveness against resistant strains .

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Research has indicated that benzofurans can inhibit cyclooxygenase enzymes, which are key players in inflammation .

Anticancer Properties

A study highlighted the role of benzofuran derivatives in cancer therapy. The compound's structural modifications can lead to enhanced selectivity and potency against specific cancer types. For example, certain analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been evaluated through various assays. Its efficacy against pathogenic bacteria and fungi can be attributed to its unique chemical structure, which may interfere with microbial metabolism or cell wall synthesis .

Synthetic Methodologies

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can be achieved through several innovative methods:

- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance reaction rates and yields when synthesizing benzofuran derivatives. This method reduces solvent use and increases efficiency .

- Catalytic Approaches : Employing catalysts such as clay or transition metals can facilitate the formation of complex structures from simpler precursors, allowing for the efficient construction of the benzofuran core .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various benzofuran derivatives, a compound structurally similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one was tested on several pancreatic cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values below 10 μM, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of several benzofuran derivatives against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a lead compound for further drug development .

Chemical Reactions Analysis

Condensation Reactions

The thiophen-2-ylmethylene group is introduced via Knoevenagel condensation , a key step in synthesizing aurone derivatives. This reaction typically involves:

-

Base catalysis (e.g., piperidine or NaOH) to deprotonate the active methylene group.

-

Electrophilic aldehydes/ketones reacting with the benzofuran-3(2H)-one scaffold.

-

Solvents like ethanol or dichloromethane under reflux conditions .

Example :

| Reaction Type | Conditions | Catalyst | Outcome |

|---|---|---|---|

| Knoevenagel Condensation | Thiophene-2-carbaldehyde, EtOH, reflux | Piperidine | Forms the thiophen-2-ylmethylene moiety with >75% yield . |

Demethylation and Hydroxylation

The hydroxyl group at position 6 is introduced via demethylation of methoxy precursors. This is achieved using:

-

Boron tribromide (BBr₃) in dichloromethane at −78°C to room temperature.

Key Data :

-

Demethylation of 6-methoxy analogs results in 6-hydroxy derivatives with 85–90% purity (confirmed by HPLC) .

Dimethylamino Group Reactions

The dimethylamino (-N(CH₃)₂) group participates in:

-

Quaternary ammonium salt formation with alkyl halides (e.g., methyl iodide).

-

pH-dependent protonation , affecting solubility and biological activity .

Example :

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃, DMF, 60°C | Quaternary ammonium derivative (isolated as iodide salt) . |

Thiophene Ring Reactivity

The thiophene moiety undergoes:

-

Electrophilic substitution (e.g., bromination at the 5-position).

-

Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

Benzofuran Core Reactivity

The benzofuran-3(2H)-one system participates in:

-

Nucleophilic additions at the carbonyl group (e.g., Grignard reagents).

-

Cycloadditions (Diels-Alder) with dienes under Lewis acid catalysis .

Experimental Findings :

-

Reaction with ethylmagnesium bromide yields 3-ethyl-3-hydroxybenzofuran derivatives (confirmed by HRMS) .

-

Cycloaddition with 1,3-butadiene forms fused bicyclic products (70% yield).

Stability and Degradation

-

Photodegradation : Exposure to UV light induces Z/E isomerization of the thiophen-2-ylmethylene group (monitored by TLC and UV-Vis).

-

Hydrolytic stability : Stable in pH 4–7 buffers but degrades under strongly acidic (pH < 2) or basic (pH > 9) conditions .

Catalytic and Solvent Effects

-

Lewis acids (e.g., AlCl₃) enhance electrophilic substitution rates on the benzofuran ring.

-

Polar aprotic solvents (e.g., DMF) improve reaction kinetics for alkylation and acylation .

Analytical Validation

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Key Findings :

Substituent Effects on Lipophilicity: The thiophene group in the target compound increases lipophilicity compared to fluorophenyl (logP ~2.8 vs. Methoxy and hydroxy groups (e.g., in compounds from ) improve aqueous solubility but reduce passive diffusion.

Stereochemical Influence :

- Acid-catalyzed synthesis favors Z-isomers due to kinetic control, as seen in the target compound and others . E-isomers are less common in these conditions.

Biological Activity Trends :

- Thiophene-containing derivatives (e.g., target compound) show promise in targeting sulfur-binding enzymes or receptors, such as tyrosine kinases .

- Fluorinated analogs exhibit stronger antimicrobial activity, likely due to enhanced electronegativity and membrane disruption .

Synthetic Methodology :

- Microwave-assisted, solventless condensation (e.g., using clay catalysts) achieves high yields (up to 86%) and stereoselectivity, as demonstrated in .

Q & A

Q. What are the optimized synthetic routes for preparing (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a benzofuran-3(2H)-one precursor and an aldehyde derivative (e.g., thiophene-2-carboxaldehyde). Key steps include:

- Base-catalyzed condensation : Use sodium hydroxide or potassium carbonate in polar solvents (ethanol/methanol) under reflux .

- Ultrasound-assisted synthesis : Reduced reaction time (e.g., 18 minutes) with natural deep eutectic solvents (NaDES), improving yield (59%) and minimizing side reactions .

- Purification : Recrystallization or column chromatography to isolate the (Z)-isomer.

Q. How is the stereochemical configuration (Z/E) of the exocyclic double bond confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Distinct coupling patterns in NMR (e.g., olefinic proton splitting) differentiate (Z) and (E) isomers. For example, the (Z)-isomer shows a deshielded resonance at δ ~7.8 ppm due to conjugation with the benzofuran carbonyl .

- X-ray crystallography : Definitive confirmation via crystal structure analysis, resolving spatial arrangement of substituents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).

- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm, hydroxyl O-H stretch at ~3200 cm) .

- HPLC-PDA : Assesses purity and monitors reaction progress, especially for isomer separation .

Advanced Research Questions

Q. How do substituent modifications (e.g., dimethylamino vs. azepan-1-ylmethyl) influence biological activity and pharmacokinetics?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., replacing dimethylamino with azepan-1-ylmethyl) and evaluate against biological targets (e.g., antimicrobial assays). Evidence shows azepane derivatives exhibit enhanced lipophilicity, potentially improving membrane permeability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis MtrA) .

Q. What strategies resolve contradictions in reported reaction yields for similar benzofuran derivatives?

- Methodological Answer :

- Parameter Optimization : Conflicting yields (e.g., 59% vs. 75%) may arise from solvent polarity (ethanol vs. THF), reaction time, or catalyst choice. Systematic Design of Experiments (DoE) can identify critical factors .

- Side Reaction Analysis : Byproducts (e.g., oxidation products from residual permanganate) require LC-MS/MS characterization to adjust stoichiometry or quenching steps .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability to enzymes (e.g., cytochrome P450) using software like GROMACS. Focus on hydrogen bonding between the hydroxyl group and catalytic residues .

- ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks based on substituent electronegativity and steric bulk .

Q. What are the challenges in scaling up synthesis while maintaining (Z)-isomer purity?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : High-temperature reactions favor thermodynamically stable (E)-isomers. Use low-temperature (0–5°C) conditions and chiral catalysts to favor (Z)-isomer formation .

- Continuous Flow Chemistry : Mitigate isomerization risks by reducing residence time and improving heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.